Epsilon-viniferin
Overview
Description
Epsilon-viniferin is a naturally occurring phenol that belongs to the stilbenoids family. It is a resveratrol dimer and can be found in Vitis vinifera grapevines, wines, the Oriental medicinal plant Vitis coignetiae, and the stem bark of Dryobalanops aromatica .
Synthesis Analysis
Epsilon-viniferin is derived from the glycosylation, prenylation, methoxylation, hydroxylation, or oligomerization of the well-known trans-resveratrol . It is synthesized by plants in response to aggressive attacks by pathogens and herbivores or to protect themselves against UV-light damages .Molecular Structure Analysis
The general structure of epsilon-viniferin presents a C6-C2-C6 backbone with two aromatic rings linked by an ethylene bridge . The molecular formula of epsilon-viniferin is C28H22O6 .Chemical Reactions Analysis
Epsilon-viniferin exhibits strong activities against inflammatory and oxidative stress . It has been evaluated on Aβ aggregation using an in vitro assay based on UV–visible measurements and the Aβ(25-35) peptide fragment .Physical And Chemical Properties Analysis
Epsilon-viniferin has a molecular weight of 454.47 . It has shown poor absorption and high metabolism .Scientific Research Applications
Phytoalexin in Grapevine Leaves
Epsilon-viniferin, a resveratrol dehydrodimer, is primarily known for its role as a phytoalexin in grapevine leaves. Phytoalexins are substances produced by plants in response to stress, such as infection or UV radiation. Epsilon-viniferin has been identified in grapevine leaves infected by Plasmopara viticola or exposed to UV-C irradiation, highlighting its significance in plant defense mechanisms (Pezet et al., 2003).
Cytochrome P450 Enzyme Inhibition
Research has shown that epsilon-viniferin can inhibit various human cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. This inhibition is more potent than that of resveratrol, with significant effects on CYP1A1, CYP1B1, and CYP2B6, which are involved in the bioactivation of numerous carcinogens. This suggests epsilon-viniferin's potential in influencing drug metabolism and interactions (Piver et al., 2003).
Neurotransmitter Uptake and Monoamine Oxidase Inhibition
Epsilon-viniferin has been found to inhibit the uptake of neurotransmitters like noradrenaline and serotonin in rat brain synaptosomes and human platelets. Additionally, it inhibits the activity of monoamine oxidase (MAO) isoforms, which are enzymes involved in neurotransmitter degradation. These findings suggest potential applications of epsilon-viniferin in the development of antidepressant drugs (Yáñez et al., 2006).
Reverse Pharmacognosy and Lead Discovery
In reverse pharmacognosy, epsilon-viniferin was used to identify new biological targets through virtual screening. This approach identified cyclic nucleotide phosphodiesterase 4 (PDE4) as a target, with epsilon-viniferin exhibiting anti-inflammatory properties by inhibiting this enzyme. This demonstrates the compound's potential in cosmetic applications and as a lead for drug discovery (Do et al., 2005).
Antioxidant and Anti-inflammatory Properties
Epsilon-viniferin, being a dimer of resveratrol, exhibits potent antioxidant properties. Its antioxidant capacity has been assessed in both aqueous and nonaqueous media, showing significant effectiveness in scavenging reactive oxygen species. This reinforces its potential use in therapies targeting oxidative stress-related diseases (Privat et al., 2002).
Future Directions
properties
IUPAC Name |
5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLMRXWKZGLFI-YVYUXZJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epsilon-viniferin | |
CAS RN |
62218-08-0 | |
Record name | ε-Viniferin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62218-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | epsilon-Viniferin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .EPSILON.-VINIFERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K8Z2K6Y7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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